molecular formula C13H13F2NO4 B13204082 (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid

(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid

Cat. No.: B13204082
M. Wt: 285.24 g/mol
InChI Key: UFPRSBYZJKAIRU-UHFFFAOYSA-N
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Description

(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by a cyclobutane ring substituted with a difluorophenyl group, a methylcarbamoyloxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,6-difluorobenzoyl chloride and an appropriate cyclobutane derivative.

    Attachment of the Methylcarbamoyloxy Group: This step involves the reaction of the cyclobutane derivative with methyl isocyanate under basic conditions to form the methylcarbamoyloxy group.

    Formation of the Carboxylic Acid Group: The final step involves the oxidation of a suitable precursor to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of esters, amides, or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Introduction of various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms.

Biology

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its potential binding interactions.

    Cellular Studies: Its effects on cellular processes can be investigated to understand its biological activity.

Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide insights into its potential therapeutic uses.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Catalysis: Its potential catalytic properties can be explored for industrial applications.

Mechanism of Action

The mechanism of action of (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues. The methylcarbamoyloxy group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (1S,3s)-1-(2,6-dichlorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid: Similar structure with chlorine substituents instead of fluorine.

    (1S,3s)-1-(2,6-difluorophenyl)-3-[(ethylcarbamoyl)oxy]cyclobutane-1-carboxylic acid: Similar structure with an ethylcarbamoyloxy group instead of a methylcarbamoyloxy group.

Uniqueness

    Fluorine Substitution: The presence of fluorine atoms in the difluorophenyl group enhances the compound’s lipophilicity and metabolic stability.

    Methylcarbamoyloxy Group: This group contributes to the compound’s overall stability and potential biological activity.

Properties

Molecular Formula

C13H13F2NO4

Molecular Weight

285.24 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H13F2NO4/c1-16-12(19)20-7-5-13(6-7,11(17)18)10-8(14)3-2-4-9(10)15/h2-4,7H,5-6H2,1H3,(H,16,19)(H,17,18)

InChI Key

UFPRSBYZJKAIRU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O

Origin of Product

United States

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